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Compound Name:
Bis(4-tert-butylphenyl)iodonium

triflate

Cat. No.: B010329 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient

one-pot synthesis of diaryliodonium triflates. These versatile reagents are widely used in

organic synthesis as powerful arylation agents. The protocols outlined below offer streamlined

procedures using readily available starting materials, including arenes and arylboronic acids,

with various oxidizing agents and acid promoters.

Introduction
Diaryliodonium salts are hypervalent iodine(III) compounds that serve as excellent electrophilic

aryl sources for a wide range of nucleophiles. Their application in the formation of carbon-

carbon and carbon-heteroatom bonds has become indispensable in academic research and

the pharmaceutical industry. One-pot syntheses of these salts are particularly attractive as they

circumvent the need to isolate intermediate hypervalent iodine species, thus saving time and

resources. This document details robust and scalable one-pot procedures for preparing

diaryliodonium triflates, highlighting different synthetic strategies to accommodate a broad

scope of substrates.

I. Synthesis from Arenes and Aryl Iodides using m-
CPBA and Triflic Acid
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This method is a widely adopted and highly effective protocol for the synthesis of both

symmetrical and unsymmetrical diaryliodonium triflates. It relies on the in situ oxidation of an

aryl iodide by meta-chloroperoxybenzoic acid (m-CPBA) in the presence of

trifluoromethanesulfonic acid (triflic acid, TfOH), which then undergoes electrophilic aromatic

substitution with a suitable arene.

Experimental Workflow:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b010329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for m-CPBA/TfOH Method

Reaction Setup

Reaction Execution

Work-up and Purification

Dissolve Aryl Iodide and m-CPBA
in Dichloromethane

Add Triflic Acid

Add Arene

Stir at Room Temperature

Precipitate with Diethyl Ether

Filter the Solid

Wash with Diethyl Ether

Dry under Vacuum

end

Diaryliodonium Triflate
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Caption: General workflow for the one-pot synthesis of diaryliodonium triflates using m-CPBA

and triflic acid.

Quantitative Data Summary:
Entry Aryl Iodide Arene Product Yield (%)

1 Iodobenzene Anisole

(4-

Methoxyphenyl)

(phenyl)iodonium

triflate

92

2 4-Iodotoluene Toluene

Di-p-

tolyliodonium

triflate

89

3

4-

Nitroiodobenzen

e

Mesitylene

(Mesityl)(4-

nitrophenyl)iodon

ium triflate

85

4 Iodobenzene Benzene
Diphenyliodoniu

m triflate
80

5 3-Iodopyridine Mesitylene

(Mesityl)(3-

pyridyl)iodonium

triflate

65

Detailed Experimental Protocol:
Reaction Setup: In a round-bottom flask, dissolve the aryl iodide (1.0 mmol) and m-CPBA

(1.1 mmol) in dichloromethane (5 mL).

Addition of Acid: Cool the solution to 0 °C and slowly add triflic acid (1.1 mmol).

Addition of Arene: Add the arene (1.2 mmol) to the reaction mixture.

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring

by TLC.

Work-up: Upon completion, add diethyl ether (40 mL) to precipitate the product.
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Purification: Collect the solid by vacuum filtration, wash with cold diethyl ether (3 x 10 mL),

and dry under vacuum to afford the pure diaryliodonium triflate.

II. Synthesis from Arenes and Aryl Iodides using
Oxone® and Sulfuric Acid
An alternative, cost-effective, and environmentally benign method utilizes Oxone® as the

oxidant in the presence of sulfuric acid.[1] This protocol is particularly useful for large-scale

synthesis. The initially formed diaryliodonium hydrogen sulfate is often converted to the

corresponding bromide for ease of isolation, which can then be subjected to anion exchange to

yield the triflate if desired.
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Workflow for Oxone/H2SO4 Method

Reaction Setup

Reaction Execution

Work-up and Purification

Combine Aryl Iodide, Arene,
Oxone, and Sulfuric Acid in Acetonitrile

Stir at Room Temperature Overnight

Add Ice-Water

Add Aqueous KBr

Filter the Precipitate

Wash with Water and Diethyl Ether

Dry the Product

end

Diaryliodonium Bromide
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Caption: General workflow for the one-pot synthesis of diaryliodonium salts using Oxone® and

sulfuric acid.

Quantitative Data Summary (for Diaryliodonium
Bromides):

Entry Aryl Iodide Arene Product Yield (%)[1]

1 Iodobenzene Toluene

(4-Methylphenyl)

(phenyl)iodonium

bromide

85[1]

2 Iodobenzene Anisole

(4-

Methoxyphenyl)

(phenyl)iodonium

bromide

82[1]

3 4-Iodotoluene Toluene

Di-p-

tolyliodonium

bromide

88[1]

4

3-

Trifluoromethylio

dobenzene

Mesitylene

(Mesityl)(3-

trifluoromethylph

enyl)iodonium

bromide

75[1]

5 Iodobenzene Chlorobenzene

(4-Chlorophenyl)

(phenyl)iodonium

bromide

51[1]

Detailed Experimental Protocol:
Reaction Setup: To a mixture of the aryl iodide (1 mmol) and the arene (1.1 mmol) in

acetonitrile (2 mL), add concentrated sulfuric acid (7.5 mmol) followed by Oxone® (1.2

mmol).[1]

Reaction: Stir the mixture vigorously at room temperature overnight.[1]

Work-up: Pour the reaction mixture into ice-water (20 mL).
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Precipitation: Add a saturated aqueous solution of potassium bromide (KBr) to precipitate the

diaryliodonium bromide.

Purification: Collect the precipitate by vacuum filtration, wash with water and then with diethyl

ether, and dry to obtain the product.

Anion Exchange (Optional): The diaryliodonium bromide can be converted to the triflate salt

by anion exchange resins or by reaction with a silver triflate.

III. Regiospecific Synthesis from Arylboronic Acids
and Aryl Iodides
For substrates where the electrophilic aromatic substitution is not regioselective or for the

synthesis of sterically hindered diaryliodonium salts, a method employing arylboronic acids is

highly advantageous.[2][3][4][5][6][7][8] This protocol typically proceeds via an initial formation

of a diaryliodonium tetrafluoroborate, which can then be readily converted to the triflate in situ.

[2][3][4][8]
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Workflow for Arylboronic Acid Method

Pre-oxidation

Coupling Reaction

Anion Exchange

Work-up and Purification

Dissolve m-CPBA in Dichloromethane

Add Aryl Iodide

Add BF3.OEt2

Stir for 30 min

Cool to 0 °C

Add Arylboronic Acid

Stir for 15 min

Add Triflic Acid

Stir

Purification (e.g., Silica Plug)

end

Diaryliodonium Triflate
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Caption: General workflow for the regiospecific synthesis of diaryliodonium triflates from

arylboronic acids.

Quantitative Data Summary:
Entry Aryl Iodide

Arylboronic
Acid

Product Yield (%)[2][3]

1 Iodobenzene
Phenylboronic

acid

Diphenyliodoniu

m triflate
85[2][3]

2

2-

Fluoroiodobenze

ne

2-

Fluorophenylbor

onic acid

Bis(2-

fluorophenyl)iodo

nium triflate

75[2][3]

3 4-Iodotoluene

4-

Methoxyphenylb

oronic acid

(4-

Methoxyphenyl)

(4-tolyl)iodonium

triflate

88[2][3]

4 Iodobenzene

4-

Chlorophenylbor

onic acid

(4-Chlorophenyl)

(phenyl)iodonium

triflate

82[2][3]

5 Mesityl iodide
Phenylboronic

acid

(Mesityl)

(phenyl)iodonium

triflate

80[2][3]

Detailed Experimental Protocol:
Pre-oxidation: Dissolve m-CPBA (1.1 equiv) in dichloromethane (4 mL/mmol of aryl iodide).

Add the aryl iodide (1.0 equiv) followed by boron trifluoride diethyl etherate (BF₃·OEt₂) (2.5

equiv) at room temperature. Stir the resulting solution for 30 minutes.[2]

Coupling: Cool the mixture to 0 °C and add the arylboronic acid (1.1 equiv).[2]

Reaction: Allow the reaction to warm to room temperature and stir for 15-30 minutes.

Anion Exchange: To the crude reaction mixture containing the diaryliodonium

tetrafluoroborate, add triflic acid (1.2 equiv) and stir for an additional 10 minutes.
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Purification: The crude mixture can be purified by passing it through a short plug of silica gel,

eluting with dichloromethane followed by a mixture of dichloromethane and methanol to

afford the diaryliodonium triflate.

Conclusion
The one-pot synthesis of diaryliodonium triflates offers significant advantages in terms of

efficiency and operational simplicity. The choice of method depends on the substrate scope,

cost considerations, and desired regioselectivity. The protocols detailed in these application

notes provide reliable and scalable procedures for accessing a wide variety of these valuable

arylation reagents, empowering further innovation in chemical synthesis and drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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